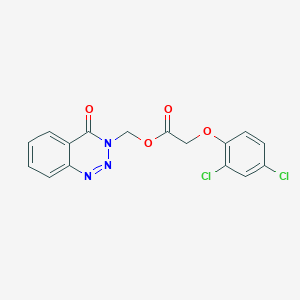

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate

Description

The compound "(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate" is a heterocyclic organic molecule featuring a benzotriazinone core linked to a 2,4-dichlorophenoxyacetate ester group. These analogs often exhibit high purity (≥95%) and are classified under regulatory categories such as B8 or D2, indicating specific handling or storage requirements .

Properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O4/c17-10-5-6-14(12(18)7-10)24-8-15(22)25-9-21-16(23)11-3-1-2-4-13(11)19-20-21/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOPTQDIGUZNNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate typically involves multiple steps. One common method includes the reaction of 2-(2,4-dichlorophenoxy)acetic acid with (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)acetate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

It may be used in the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological molecules .

Industry

In the industrial sector, the compound can be used in the production of agrochemicals, such as herbicides or pesticides, due to its ability to disrupt specific biochemical pathways in plants .

Mechanism of Action

The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-(2,4-dichlorophenoxy)

Biological Activity

Overview

tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate is a synthetic organic compound characterized by its azetidine ring structure and various functional groups. This compound is gaining attention in biological research due to its potential therapeutic applications and interactions with biological systems.

The compound is identified by the CAS number 2219380-15-9 and has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H18N4O3 |

| IUPAC Name | tert-butyl 3-(4-amino-6-hydroxy-1H-pyrimidin-2-yl)azetidine-1-carboxylate |

| InChI | InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-7(6-16)10-14-8(13)4-9(17)15-10/h4,7H,5-6H2,1-3H3,(H3,13,14,15,17) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor functions, which can lead to various pharmacological effects. The exact pathways involved depend on the specific biological context and target molecules.

Biological Activity Studies

Recent studies have investigated the biological activities of tert-butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate, highlighting its potential as a therapeutic agent.

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties. A study demonstrated that it inhibits the growth of certain cancer cell lines by inducing apoptosis (programmed cell death). The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it shows promising results in inhibiting dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis. This inhibition can potentially lead to decreased proliferation of cancer cells.

Case Studies

Several case studies have documented the effects of tert-butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate in various experimental settings:

-

In Vitro Studies :

- A study on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.

- The compound was tested against bacterial strains, demonstrating moderate antibacterial activity.

-

In Vivo Studies :

- Animal models treated with this compound showed a reduction in tumor size compared to control groups, supporting its antitumor efficacy.

- Toxicity studies revealed a favorable safety profile at therapeutic doses.

Comparative Analysis

When compared to similar compounds, tert-butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate stands out due to its unique combination of functional groups that enhance its interaction with biological targets.

| Compound | Biological Activity | Mechanism |

|---|---|---|

| tert-butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate | Antitumor, Enzyme Inhibition | Modulates signaling pathways |

| tert-butyl 4-(6-bromoquinolin)carboxylate | Antimicrobial | Disrupts bacterial membranes |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methylpyrazol | Anti-inflammatory | Inhibits cytokine production |

Comparison with Similar Compounds

Key Observations:

Structural Modifications: The target compound distinguishes itself via the 2,4-dichlorophenoxyacetate group, which likely increases its lipophilicity compared to analogs like methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate . This modification may enhance membrane permeability or receptor binding in biological systems.

Purity and Regulatory Classification :

- All analogs share a 95% purity , suggesting standardized synthesis protocols. Regulatory categories (B8, D2) imply variations in toxicity or environmental impact, though specifics are unclear from the evidence .

Functional Group Impact: The dichlorophenoxy group in the target compound may confer resistance to enzymatic degradation compared to non-halogenated esters.

Research Implications and Gaps

While the provided evidence lacks direct data on the target compound, structural comparisons highlight critical trends:

- Dichlorophenoxy vs. Chloro/Methoxy Groups: Halogenation patterns significantly influence electronic and steric properties, which could modulate biological activity or metabolic stability.

- Ester vs. Carboxylic Acid : The ester linkage in the target compound may improve bioavailability compared to carboxylic acid-containing analogs .

Further studies are needed to validate these hypotheses, particularly regarding solubility, stability, and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.